(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate
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Overview
Description
(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate: is a synthetic derivative of cholestane, a saturated hydrocarbon This compound is characterized by the presence of an iodine atom at the 26th position, two ketone groups at the 16th and 22nd positions, and an acetate group at the 3rd position The stereochemistry of the compound is defined by the beta and alpha configurations at the 3rd and 5th positions, respectively, and the R configuration at the 25th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable cholestane derivative. The key steps include:
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine (I2) or iodine monochloride (ICl) in the presence of oxidizing agents.
Formation of Ketone Groups:
Acetylation: The acetylation of the hydroxyl group at the 3rd position can be carried out using acetic anhydride (Ac2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products:
Oxidation: Formation of additional ketone or carboxyl groups
Reduction: Conversion of ketone groups to hydroxyl groups
Substitution: Replacement of the iodine atom with other functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with steroidal structures.
Biology:
Biological Studies: The compound can be used in studies to understand the biological activity of steroid derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the ketone groups may enhance the compound’s ability to form hydrogen bonds or participate in other non-covalent interactions, thereby influencing its biological activity. The acetate group may also play a role in modulating the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Cholestane: The parent hydrocarbon structure, lacking the functional groups present in (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate.
Cholesterol: A naturally occurring sterol with a hydroxyl group at the 3rd position and a double bond between the 5th and 6th positions.
(3beta,5alpha)-16,22-Dioxocholestan-3-yl acetate: A similar compound lacking the iodine atom at the 26th position.
Uniqueness:
- The presence of the iodine atom at the 26th position and the specific stereochemistry of this compound distinguishes it from other cholestane derivatives. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
902762-75-8 |
---|---|
Molecular Formula |
C29H45IO4 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-iodo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H45IO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1 |
InChI Key |
RRLHDVRBYOBXBS-VBEYQHSESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CI |
Canonical SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CI |
Origin of Product |
United States |
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